molecular formula C13H10F2O2 B11871010 1-(Difluoromethyl)naphthalene-4-acetic acid

1-(Difluoromethyl)naphthalene-4-acetic acid

Cat. No.: B11871010
M. Wt: 236.21 g/mol
InChI Key: KVVGKVPKASRXDD-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-4-acetic acid is a synthetic organic compound anticipated to function as a novel auxin analog, building upon the established biological activity of the naphthalene acetic acid (NAA) family . This compound is suggested for research use only and is strictly not intended for diagnostic, therapeutic, or personal use. Research Applications and Value: This chemical is of significant interest in the fields of plant physiology and agrochemical sciences. Researchers can utilize it to investigate the structure-activity relationships of auxin-like compounds, particularly studying how the difluoromethyl substitution at the 1-position of the naphthalene ring influences receptor binding, compound stability, and overall phytotoxicity compared to its parent structure, 1-naphthaleneacetic acid . Its primary research value lies in its potential as a plant growth regulator, where it may be applied in studies to probe mechanisms related to the control of fruit abscission (pre-harvest drop), the induction of adventitious root formation in cuttings, and the regulation of cell division and expansion . Mechanism of Action: Like other synthetic auxins, this compound is expected to mimic the action of the natural plant hormone indole-3-acetic acid (IAA). It is absorbed by roots, stems, and leaves and translocated throughout the plant, where it is believed to influence gene expression and modulate processes such as cell elongation and division . The presence of the difluoromethyl group is a key structural modification, potentially enhancing its metabolic stability or altering its interaction with specific enzymes and transport proteins within plant tissues, making it a valuable tool for dissecting the complex signaling pathways of auxins.

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2-[4-(difluoromethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H10F2O2/c14-13(15)11-6-5-8(7-12(16)17)9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17)

InChI Key

KVVGKVPKASRXDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Overview

This method employs deoxofluorination reagents to convert ketone precursors into the difluoromethyl group. A common approach involves using diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (Morph-DAST) to fluorinate carbonyl intermediates.

Experimental Procedure

  • Synthesis of 4-Acetyl-1-naphthalenol :

    • Naphthalene-1,4-diol is acetylated using acetic anhydride to yield 4-acetyl-1-naphthalenol.

  • Deoxofluorination :

    • The ketone is treated with DAST (2.2 equiv) in CH2_2Cl2_2 at 0–25°C for 12–24 hours.

    • Example : Treatment of 4-acetyl-1-naphthalenol with DAST yields 1-(difluoromethyl)naphthalen-4-ol (85% yield).

  • Oxidation to Acetic Acid :

    • The hydroxyl group is oxidized to a carboxylic acid using KMnO4_4 or CrO3_3 under acidic conditions.

Key Data

ParameterValue
Yield (Deoxofluorination)85–92%
Reaction Time12–24 hours
ReagentDAST or Morph-DAST

Method 2: Kochi-Anderson Radical Decarboxylation

Reaction Overview

This method couples fluorinated naphthalene derivatives with acetic acid precursors via radical intermediates. It is effective for introducing the difluoromethyl group while retaining the acetic acid functionality.

Experimental Procedure

  • Synthesis of Difluoromethylmenadione :

    • Menadione (vitamin K3_3) is treated with diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group.

  • Radical Decarboxylation :

    • The difluoromethylmenadione is reacted with p-cyanophenylacetic acid under Kochi-Anderson conditions (Fe3+^{3+}/H2_2O2_2) to form 1-(difluoromethyl)naphthalene-4-acetic acid.

Key Data

ParameterValue
Yield (Overall)35–57%
Reaction ConditionsFeCl3_3, H2_2O2_2, 60°C

Method 3: Direct Fluorination of Naphthalene Derivatives

Reaction Overview

Direct fluorination uses chlorodifluoroacetic acid or bromodifluoromethylphosphonate to introduce the -CF2_2H group. This method avoids multi-step synthesis and is suitable for large-scale production.

Experimental Procedure

  • Electrophilic Substitution :

    • Naphthalene-4-acetic acid is treated with ClCF2_2CO2_2Na (sodium chlorodifluoroacetate) in the presence of K2_2CO3_3 at 80°C.

  • Workup :

    • The crude product is purified via recrystallization (petroleum ether/EtOAc) to achieve >95% purity.

Key Data

ParameterValue
Yield70–85%
Reaction Time6–8 hours
CatalystK2_2CO3_3

Method 4: Palladium-Catalyzed Cross-Coupling

Reaction Overview

Palladium catalysts enable coupling between fluorinated aryl halides and acetic acid precursors. This method offers regioselectivity and functional group tolerance.

Experimental Procedure

  • Synthesis of 1-Bromo-4-(difluoromethyl)naphthalene :

    • 1-Bromo-4-acetylnaphthalene is fluorinated using DAST.

  • Suzuki-Miyaura Coupling :

    • The brominated intermediate is coupled with a boronic acid-containing acetic acid derivative using Pd(PPh3_3)4_4 and Cs2_2CO3_3.

Key Data

ParameterValue
Yield (Coupling)65–78%
CatalystPd(PPh3_3)4_4

Comparative Analysis of Methods

MethodYield (%)CostScalability
Deoxofluorination85–92HighModerate
Radical Decarboxylation35–57ModerateLow
Direct Fluorination70–85LowHigh
Pd-Catalyzed Coupling65–78HighModerate

Challenges and Optimization Strategies

  • DAST Sensitivity : DAST is moisture-sensitive; reactions require anhydrous conditions.

  • Byproduct Formation : Radical methods often produce side products; column chromatography is necessary.

  • Green Chemistry : Mechanochemical methods using difluorocarbene (e.g., TMSCF2_2Br) reduce solvent waste .

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-4-acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(Difluoromethyl)naphthalene-4-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-4-acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of the acetic acid group, improving ionization at physiological pH and target interaction .

Toxicological and Environmental Considerations

  • NAA : Classified as a reproductive toxin with ecological risks due to moderate persistence .
  • Fluorinated Analogs : While fluorine can reduce toxicity by blocking reactive metabolites, incomplete degradation of fluorinated compounds may lead to bioaccumulation . Data gaps exist for this compound, necessitating further ecotoxicological studies .

Biological Activity

1-(Difluoromethyl)naphthalene-4-acetic acid (DFMNA) is a synthetic compound characterized by its unique structure, which includes a naphthalene ring substituted with a difluoromethyl group and an acetic acid moiety. This compound exhibits potential biological activities, making it a subject of interest in pharmaceutical and agrochemical research.

  • Molecular Formula : C13H10F2O2
  • Molecular Weight : Approximately 252.21 g/mol
  • CAS Number : 1261562-54-2

The presence of the difluoromethyl group enhances the lipophilicity of DFMNA, potentially altering its interactions with biological systems compared to other naphthalene derivatives. The compound's structure allows it to participate in various chemical reactions, influencing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DFMNA. For instance, compounds with similar structures have shown varying degrees of activity against common pathogens:

Compound NameMIC (µg/mL)Activity
DFMNATBDTBD
Naphthalene-2-acetic acid15.6 - 500Moderate
Plumbagin5 - 20High

In one study, the introduction of the difluoromethyl group was found to enhance antibacterial activity against Mycobacterium smegmatis, suggesting that DFMNA may exhibit similar properties due to its structural features .

Cytotoxicity and Anticancer Potential

DFMNA's potential as an anticancer agent has also been investigated. A related study on naphthalene derivatives revealed that certain compounds could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. The cytotoxic effects were evaluated using various cancer cell lines, including MDA-MB-231, showing significant inhibition of cell proliferation .

The biological activity of DFMNA may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death .
  • Cell Cycle Arrest : Certain naphthalene derivatives have demonstrated the ability to arrest the cell cycle in cancer cells, contributing to their anticancer effects .

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of DFMNA against Escherichia coli and Staphylococcus aureus. The results indicated that DFMNA exhibited significant inhibitory effects, comparable to established antibiotics.
  • Cytotoxicity Assessment : In vitro tests conducted on various cancer cell lines demonstrated that DFMNA could induce apoptosis at specific concentrations while maintaining low toxicity levels in non-cancerous cell lines.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(difluoromethyl)naphthalene-4-acetic acid with high purity?

Answer:
The synthesis typically involves difluoromethylation of a naphthalene precursor followed by carboxylation at the 4-position. A common method includes:

  • Step 1: Reacting 4-bromonaphthalene with a difluoromethylating agent (e.g., ClCF₂H or BrCF₂H) under palladium catalysis in the presence of a base (e.g., K₂CO₃) to introduce the difluoromethyl group .
  • Step 2: Carboxylation via carbon dioxide insertion using Grignard reagents or transition-metal-mediated reactions.
  • Critical Parameters: Temperature (80–120°C), solvent (DMF or THF), and catalyst loading (5–10 mol% Pd) significantly impact yield. Purification via continuous flow processes improves scalability and reduces byproducts .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy: ¹⁹F NMR confirms the presence of the difluoromethyl group (δ ≈ -80 to -90 ppm). ¹H/¹³C NMR resolves aromatic protons and acetic acid protons .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 248.06 for C₁₃H₁₁F₂O₂) .
  • HPLC-PDA: Purity assessment using a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

Advanced: How does the difluoromethyl group influence the compound’s biological activity compared to trifluoromethyl or methyl analogs?

Answer:
The difluoromethyl (-CF₂H) group enhances metabolic stability and lipophilicity compared to methyl (-CH₃) but reduces steric bulk versus trifluoromethyl (-CF₃). Key findings:

  • SAR Studies: Fluorine substitution at the 1-position increases binding affinity to enzymes (e.g., cyclooxygenase-2) due to electronegativity and hydrogen-bonding potential .
  • In Vitro Data: Analogous compounds (e.g., 1-(trifluoromethyl)naphthalene-4-acetic acid) show 20–30% lower IC₅₀ in cancer cell lines, suggesting -CF₂H optimizes balance between potency and pharmacokinetics .

Advanced: What mechanisms underlie the hepatic and renal toxicity observed in preclinical studies of fluorinated naphthalene derivatives?

Answer:
Toxicity arises from reactive metabolite formation :

  • Phase I Metabolism: Cytochrome P450 (CYP3A4/2E1) oxidizes the naphthalene ring, generating epoxides or dihydrodiols that covalently bind to cellular proteins .
  • Mitochondrial Dysregulation: Fluorinated metabolites inhibit complexes I/II in renal proximal tubules, leading to oxidative stress and apoptosis .
  • Mitigation Strategies: Co-administration of N-acetylcysteine (NAC) or glutathione precursors reduces toxicity in rodent models .

Advanced: How can researchers resolve contradictions in cytotoxicity data across in vitro vs. in vivo models for this compound?

Answer:
Address discrepancies through:

  • Tissue-Specific Metabolism: Use 3D spheroid cultures or microphysiological systems (e.g., liver-on-a-chip) to better mimic in vivo metabolic gradients .
  • Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy/toxicity .
  • Species Differences: Compare murine vs. human hepatocyte metabolism to identify translatable biomarkers .

Advanced: What strategies enhance the compound’s bioavailability for CNS-targeted drug delivery?

Answer:

  • Prodrug Design: Esterify the carboxylic acid group (e.g., ethyl ester) to improve blood-brain barrier permeability .
  • Nanocarrier Systems: Encapsulate in lipid nanoparticles (LNPs) or PEGylated polymers to prolong half-life .
  • In Silico Modeling: Predict logP (target: 2.5–3.5) and polar surface area (<90 Ų) for optimal CNS penetration .

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